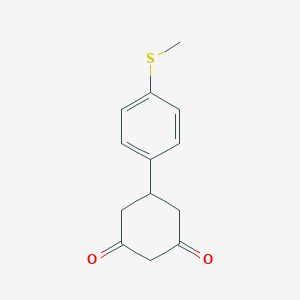

5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione

Description

5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione is a synthetic cyclohexane-1,3-dione derivative characterized by a methylsulfanyl (SCH₃) substituent at the para position of its phenyl ring. Cyclohexane-1,3-dione derivatives are renowned for their ability to chelate metal ions, particularly ferrous ions, which underpins their inhibitory effects on enzymes such as 4-hydroxyphenylpyruvate deoxygenase (HPPD) .

Propriétés

IUPAC Name |

5-(4-methylsulfanylphenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2S/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-5,10H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKNFZFHZOFLHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2CC(=O)CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433811 | |

| Record name | 5-[4-(Methylsulfanyl)phenyl]cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144128-74-5 | |

| Record name | 5-[4-(Methylsulfanyl)phenyl]cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Multi-Step Organic Synthesis via Condensation Reactions

The synthesis of 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione often begins with condensation reactions to construct the cyclohexane-1,3-dione core. A representative approach involves the acylation of substituted phenyl esters followed by cyclization. For instance, 3,5-dimethyl-4-methoxyphenyl-1-methylbutyrate undergoes acylation with chloroformate reagents, reduction with zinc, and methylation to form intermediate adducts . Subsequent condensation with dimethylmalonate anions under basic conditions, followed by cyclization using polyphosphoric acid, yields cyclohexane-1,3-dione derivatives . Substituting the methoxy group with methylsulfanyl at the phenyl ring stage could directly yield the target compound.

This method benefits from high regioselectivity due to the electron-donating methylsulfanyl group, which directs electrophilic substitution. However, the multi-step sequence necessitates precise control over reaction conditions, particularly during reduction and cyclization phases, to avoid side reactions .

Cyclocondensation of Diethylmalonate with Chalcone Derivatives

Cyclocondensation between diethylmalonate and chalcone derivatives provides a direct route to aryl-substituted cyclohexane-1,3-diones. In a reported procedure, diethylmalonate reacts with chalcone (1,3-diphenylprop-2-en-1-one) in the presence of sodium methoxide, forming a 5-phenylcyclohexane-1,3-dione derivative after ester hydrolysis . Adapting this method, substituting chalcone with 4-methylsulfanylchalcone (synthesized via Claisen-Schmidt condensation of 4-methylsulfanylacetophenone and benzaldehyde) would yield the target compound.

Decarboxylation of β-Enaminoketodiesters

β-Enaminoketodiesters serve as precursors for cyclohexane-1,3-diones through thermal decarboxylation. Heating β-enaminoketodiesters at 150–200°C induces cyclization and loss of carbon dioxide, forming the dione ring . For this compound, the enamine precursor would incorporate the methylsulfanylphenyl moiety at the β-position.

This method offers a one-pot route to the dione core but requires high-purity starting materials to prevent polymerization side reactions. Yields for similar derivatives range from 50–65%, depending on the substituent’s electronic properties .

Michael Addition Using Activated Nitriles

Michael addition of activated nitriles to α,β-unsaturated ketones represents another viable pathway. For example, phenylacetone reacts with acrylonitrile under basic conditions to form a Michael adduct, which is subsequently esterified and cyclized to yield 6-phenylcyclohexane-1,3-dione . Replacing phenylacetone with 4-methylsulfanylphenylacetone would direct the synthesis toward the target compound.

This route benefits from mild reaction conditions and commercial availability of nitrile precursors. However, the basic medium may lead to partial hydrolysis of the methylsulfanyl group, necessitating protective group strategies .

Friedel-Crafts Acylation Approach

Friedel-Crafts acylation of 4-methylsulfanylbenzene with diketene or its derivatives provides an alternative route. Treating the aromatic substrate with diketene in the presence of Lewis acids (e.g., AlCl₃) forms an acylated intermediate, which undergoes intramolecular cyclization to yield the dione . This method capitalizes on the electron-rich nature of the methylsulfanyl group, enhancing electrophilic substitution reactivity.

Drawbacks include competing polymerization of diketene and the need for anhydrous conditions. Reported yields for similar Friedel-Crafts acylations range from 40–60% .

Comparison of Synthetic Routes

The table below summarizes key parameters for the discussed methods:

| Method | Key Reagents | Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Cyclocondensation | Diethylmalonate, Chalcone | Reflux, NaOMe/MeOH | High modularity, scalability | Steric hindrance from substituents |

| β-Enaminoketodiester Decarboxylation | β-Enaminoketodiesters | 150–200°C, neat | One-pot synthesis | Risk of polymerization |

| Michael Addition | Activated nitriles, Phenylacetone | RT to reflux, base | Mild conditions | Competing hydrolysis |

| Friedel-Crafts Acylation | Diketene, AlCl₃ | Anhydrous, 0–5°C | Direct acylation | Diketene instability |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

The compound has been investigated for its cytotoxic properties against various cancer cell lines. Research shows that derivatives of cyclohexane-1,3-dione can be modified to enhance their anticancer activity. For instance, modifications involving the introduction of heterocycles have led to compounds with significant cytotoxicity against human cancer cell lines such as nasopharyngeal carcinoma and glioma .

Mechanism of Action

The mechanism through which these compounds exert their effects often involves the inhibition of specific protein targets associated with cancer progression. A study identified a series of derivatives that act as potential inhibitors of the c-Met protein, which is implicated in non-small cell lung cancer (NSCLC) growth. The research utilized computational methods to optimize these compounds for improved efficacy against NSCLC .

Case Study: Synthesis and Testing

One notable study synthesized several derivatives from cyclohexane-1,3-dione and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that certain modifications significantly enhanced the compounds' effectiveness, with some achieving IC50 values below 1 nM against targeted receptors .

Agricultural Applications

Herbicidal Properties

5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione has demonstrated herbicidal activity, particularly in controlling undesirable grasses in broad-leaved crops. This application is critical for agricultural practices aiming to enhance crop yield while minimizing the impact on desirable plant species .

Mechanism of Action

The herbicidal action is attributed to the ability of these compounds to disrupt metabolic processes in target plants while being less harmful to crops. This selectivity is crucial for integrated pest management strategies that aim to control weeds without adversely affecting crop health .

Case Study: Field Trials

Field trials have shown that formulations containing cyclohexane-1,3-dione derivatives effectively reduce weed populations in various crop settings. These trials provide empirical evidence supporting the use of such compounds as environmentally friendly alternatives to traditional herbicides .

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements have introduced more efficient synthetic routes that minimize by-products and improve yields .

Chemical Characterization

Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds. These techniques provide insights into the molecular framework and help in understanding the relationship between structure and biological activity .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | High cytotoxicity against NSCLC cell lines |

| Protein inhibition (c-Met) | Identified lead compounds for drug development | |

| Agricultural Science | Herbicides | Effective control of undesirable grasses |

| Crop protection | Selective action with minimal crop damage | |

| Synthesis | Multi-step synthesis | Improved yields through optimized pathways |

Mécanisme D'action

The mechanism of action of 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding. For instance, its antimicrobial activity is attributed to its interaction with bacterial cell membranes, leading to disruption of membrane integrity .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The biological and chemical profiles of cyclohexane-1,3-dione derivatives are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis with key analogs:

Key Observations :

- Electron-withdrawing groups (Br, Cl, CF₃) enhance biological activity but may reduce solubility. For example, the bromophenyl derivative (5c) demonstrated potent anticancer activity (LC₅₀ = 10.3 µg/ml) , while the trifluoromethyl analog showed high in vitro potency in ALS models but failed in vivo .

- Electron-donating groups (OCH₃, SCH₃) improve lipophilicity and membrane permeability. The methylsulfanyl group’s sulfur atom may further enhance metal-binding capacity compared to methoxy .

Activité Biologique

5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione is a derivative of cyclohexane-1,3-dione, a compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, structure-activity relationships (SAR), and synthesis methods.

Overview of Cyclohexane-1,3-dione Derivatives

Cyclohexane-1,3-dione derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. The core structure allows for modifications that can enhance biological activity. The compound , this compound, incorporates a methylthio group which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of cyclohexane-1,3-dione exhibit promising anticancer activity. For instance, research indicates that several synthesized compounds derived from cyclohexane-1,3-dione show significant cytotoxicity against non-small cell lung cancer (NSCLC) cell lines such as H460 and A549, as well as colorectal and gastric cancer cell lines .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) |

|---|---|

| H460 (NSCLC) | 2.5 |

| A549 (NSCLC) | 3.0 |

| HT29 (Colorectal) | 4.0 |

| MKN-45 (Gastric) | 5.0 |

| U87MG (Glioma) | 6.0 |

| SMMC-7721 (Hepatocellular) | 7.5 |

These results indicate that the compound exhibits potent cytotoxicity across multiple cancer types, suggesting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of cyclohexane-1,3-dione derivatives is closely linked to their structural modifications. The presence of specific functional groups can significantly enhance or diminish their anticancer properties. In the case of this compound, the methylthio group at the para position may enhance lipophilicity and alter electronic properties, potentially increasing binding affinity to target proteins involved in cancer proliferation .

Quantitative Structure–Activity Relationship (QSAR)

Quantitative structure–activity relationship modeling has been employed to predict the biological activity based on molecular descriptors. For instance, a study utilized a feed-forward neural network model to correlate structural features with biological activity against NSCLC cell lines . Key molecular descriptors influencing activity included:

- Lipophilicity

- Molecular weight

- Hydrogen bond donors/acceptors

Case Study 1: Cytotoxicity Evaluation

A recent study synthesized several derivatives of cyclohexane-1,3-dione and evaluated their cytotoxic effects against human cancer cell lines. Among the tested compounds, those with electron-withdrawing groups exhibited higher potency compared to those with electron-donating groups . Specifically, the compound this compound was among those demonstrating significant inhibition against various cancer types.

Case Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that cyclohexane-1,3-dione derivatives may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of key signaling pathways such as PI3K/Akt and MAPK . This suggests a multifaceted approach to their anticancer activity.

Analyse Des Réactions Chimiques

Oxidation Reactions

The methylsulfanyl (S-methyl) group is susceptible to oxidation, forming sulfoxide and sulfone derivatives.

Mechanistic Insight :

-

Sulfur’s lone pair facilitates electrophilic attack by peroxides or peracids.

-

Steric hindrance from the phenyl group slows reaction kinetics compared to aliphatic thioethers .

Reduction Reactions

The cyclohexane-1,3-dione core undergoes selective reduction under controlled conditions.

Mechanistic Insight :

Substitution Reactions

The methylsulfanyl group participates in nucleophilic substitution (SN2) reactions.

Mechanistic Insight :

Cycloaddition and Ring-Opening Reactions

The dione moiety participates in cycloaddition with dienes and enophiles.

Mechanistic Insight :

Photochemical and Thermal Reactions

Under UV light or heat, the compound undergoes structural rearrangements.

Biological Activity and Reactivity

While not a direct chemical reaction, the compound’s interactions with biological targets highlight its reactivity:

Q & A

Basic Research Questions

What is the optimal synthetic route for 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione, and how can purity be maximized?

Methodological Answer:

The synthesis typically involves a Knoevenagel condensation between cyclohexane-1,3-dione and a 4-methylsulfanyl-benzaldehyde derivative under acidic or basic catalysis. For regioselectivity, use microwave-assisted synthesis (120°C, 30 min) with a Lewis acid catalyst (e.g., ZnCl₂) to enhance yield (~75–85%) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor intermediates using thin-layer chromatography (TLC) to minimize side products like enol tautomers .

How can the structural and electronic properties of this compound be characterized?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies keto-enol tautomerism (e.g., δ 2.5–3.5 ppm for enolic protons) and confirms the methylsulfanyl group (δ 2.1 ppm for SCH₃) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C=O⋯H interactions in cyclohexanedione core) .

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 265.08 (calculated for C₁₃H₁₄O₂S) .

- IR spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) and aryl C-S vibrations (~680 cm⁻¹) .

What factors influence the compound’s stability under varying pH and temperature?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Stability up to 200°C, with decomposition peaks at 220–250°C .

- pH-dependent studies : In acidic conditions (pH < 3), protonation of the dione carbonyls increases solubility but promotes hydrolysis. In basic conditions (pH > 10), enolate formation dominates, altering reactivity .

- Accelerated stability testing : Store at 4°C in amber vials under nitrogen to prevent oxidation of the methylsulfanyl group .

What are the key reactivity patterns of the cyclohexane-1,3-dione core?

Methodological Answer:

- Keto-enol tautomerism : Stabilized by intramolecular hydrogen bonding; enol form reacts with electrophiles (e.g., iodination at the α-position) .

- Nucleophilic additions : Grignard reagents attack carbonyl groups, forming diols (e.g., with MeMgBr).

- Oxidation : MnO₂ selectively oxidizes enolic C-H bonds to form conjugated diketones .

Advanced Research Questions

How can computational methods elucidate reaction mechanisms involving this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition states for keto-enol interconversion (B3LYP/6-31G** level) and predict regioselectivity in electrophilic substitutions .

- Molecular dynamics simulations : Model solvent effects (e.g., DMSO vs. ethanol) on tautomeric equilibrium .

- Reaction path search : Use the AFIR method (Artificial Force Induced Reaction) to identify low-energy pathways for complex transformations .

What strategies validate the compound’s bioactivity in enzyme inhibition assays?

Methodological Answer:

- In silico docking : Screen against targets like COX-2 or α-glucosidase (AutoDock Vina) to predict binding affinity at the dione active site .

- Kinetic assays : Measure IC₅₀ via spectrophotometry (e.g., NADH depletion for dehydrogenase inhibition). Include controls with structure-activity relationship (SAR) analogs (e.g., methylsulfanyl vs. methoxy substituents) .

- Cellular toxicity : Use MTT assays on HEK293 cells to rule off-target effects at bioactive concentrations .

How do substituents (e.g., methylsulfanyl) modulate electronic properties?

Methodological Answer:

- Hammett σₚ constants : The -SCH₃ group (σₚ = -0.05) donates electrons via resonance, stabilizing enolate intermediates .

- Cyclic voltammetry : Compare oxidation potentials of the parent dione vs. substituted derivatives to quantify electronic effects .

- Frontier molecular orbitals (FMOs) : DFT reveals HOMO localization on the aryl ring, enhancing electrophilic aromatic substitution .

How to resolve contradictions in reported spectroscopic data?

Methodological Answer:

- Factorial design : Test solvent polarity, temperature, and concentration variables to identify conditions causing signal splitting in NMR .

- Dynamic NMR (DNMR) : Capture tautomerization kinetics (e.g., coalescence temperature) to explain discrepancies in δ values .

- Cross-validate with X-ray data : Correlate solid-state (X-ray) and solution-phase (NMR) structures to confirm dominant tautomers .

What experimental designs optimize catalytic applications (e.g., asymmetric synthesis)?

Methodological Answer:

- Design of Experiments (DoE) : Use a central composite design to optimize catalyst loading (e.g., chiral oxazaborolidines), temperature, and solvent .

- In situ monitoring : Raman spectroscopy tracks enolate formation during catalysis .

- Kinetic isotope effects (KIE) : Probe rate-determining steps in enantioselective pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.